molecular formula C20H17CaN3O9S3 B046707 Acid Fuchsin calcium salt CAS No. 123334-10-1

Acid Fuchsin calcium salt

Cat. No.: B046707
CAS No.: 123334-10-1
M. Wt: 579.6 g/mol
InChI Key: ALSOAESJQVWXBZ-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Acid Fuchsin Calcium Salt are largely tied to its role as a biological stain. It interacts with various biomolecules in cells, particularly proteins, to produce a color change that allows for the visualization of cellular structures . The nature of these interactions is largely electrostatic, with the dye forming ionic bonds with charged groups on the biomolecules .

Cellular Effects

This compound influences cell function primarily through its ability to stain different components of the cell, thereby allowing for their visualization and study . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of ionic bonds with charged groups on biomolecules, particularly proteins . This allows the dye to bind to these molecules and produce a color change that can be visualized under a microscope .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are relatively stable over time . The dye does not appear to degrade significantly and continues to produce a strong color change when bound to biomolecules .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it appear to affect metabolic flux or metabolite levels .

Transport and Distribution

Given its use as a stain, it is likely that it can diffuse freely through the extracellular space and into cells .

Subcellular Localization

As a stain, this compound can be found throughout the cell, binding to various biomolecules in different cellular compartments . Its localization is not restricted to any particular organelle or compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acid fuchsin calcium salt involves the sulfonation of triaminotriphenylmethane. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation process is optimized for yield and purity. The reaction mixture is then neutralized with calcium hydroxide to form the calcium salt .

Chemical Reactions Analysis

Types of Reactions: Acid fuchsin calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Acid Fuchsin calcium salt, a sulfonated triphenylmethane dye, is widely recognized for its applications in biological staining and histological procedures. This compound exhibits notable biological activities, particularly in the context of cellular visualization and as an inhibitor of amyloid formation. This article delves into its biological activity, mechanisms, and applications in various fields, supported by relevant data and case studies.

Chemical Structure
this compound is characterized by its triphenylmethane core with multiple sulfonate groups. Its chemical formula is C20H17N3O9S3CaC_{20}H_{17}N_{3}O_{9}S_{3}Ca and it has a maximum absorbance wavelength (λmax\lambda_{max}) of 545 nm, which is significant for its staining properties .

Mechanism of Action
The primary mechanism through which Acid Fuchsin exerts its biological activity involves binding to various cellular components, particularly proteins. This interaction results in a color change that facilitates the visualization of cellular structures under a microscope. The compound forms ionic bonds with charged groups on biomolecules, enhancing the contrast between different cellular components .

Biological Activity

  • Staining Applications
    Acid Fuchsin is extensively utilized in histology for staining connective tissues, mitochondria, and other cellular structures. It is integral to several staining protocols:
    • Van Gieson Stain : Used for collagen visualization.
    • Mallory's Connective Tissue Stain : Differentiates between collagen and muscle fibers.
    • Altmann’s Mitochondrial Stain : Highlights mitochondrial structures .
  • Inhibition of Amyloid Formation
    Recent studies have demonstrated that Acid Fuchsin acts as a potent inhibitor of amyloid formation by human islet amyloid polypeptide (IAPP). It protects against the toxic effects associated with amyloid aggregation, which is crucial in conditions like type 2 diabetes. Specifically, Acid Fuchsin has shown efficacy at substoichiometric concentrations, indicating its potential as a therapeutic agent against amyloid-related diseases .
    • Case Study : In experiments using INS-1 beta cells, the presence of Acid Fuchsin significantly improved cell viability in the presence of toxic IAPP concentrations. Cells treated with a mixture of IAPP and Acid Fuchsin demonstrated only a 10% loss in viability compared to a 90% loss in untreated controls .

Table 1: Applications of this compound

Application AreaSpecific Uses
HistologyVan Gieson stain, Mallory's stain, Altmann's stain
Medical ResearchStaining for tissue differentiation, amyloid inhibition
IndustryDiagnostic assays, histological stains production

Table 2: Effects on Cell Viability in Amyloid Studies

Treatment ConditionCell Viability (%)
Control (no treatment)100
IAPP only10
IAPP + Acid Fuchsin90

Environmental Influence on Activity

The effectiveness of Acid Fuchsin can be influenced by environmental factors such as pH levels. For instance, at high pH (12-14), the dye transitions from red to colorless, which may affect its staining properties and interactions with cellular components.

Properties

IUPAC Name

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOAESJQVWXBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CaN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924469
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-10-1
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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